molecular formula C9H12N4O B2400751 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclopropyl)methanone CAS No. 2175978-56-8

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclopropyl)methanone

Cat. No.: B2400751
CAS No.: 2175978-56-8
M. Wt: 192.222
InChI Key: ILPVGXFCYCZDLD-UHFFFAOYSA-N
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Description

(3-(2H-1,2,3-Triazol-2-yl)azetidin-1-yl)(cyclopropyl)methanone (CAS 2175978-56-8) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates both an azetidine ring and a 1,2,3-triazole moiety, which are privileged scaffolds in pharmaceutical development. The 1,2,3-triazole group is a stable pharmacophore that can participate in hydrogen bonding and dipole interactions with biological targets, making it a valuable component for constructing potential therapeutic agents . This compound serves as a key synthetic intermediate for researching and developing novel active molecules. Its primary research value lies in its application in organic synthesis, particularly in the preparation of more complex compounds for biological screening. For instance, structurally similar triazole-containing derivatives have been investigated as potential orexin receptor antagonists, which are a target for treating sleep disorders and other neurological conditions . The molecular formula of this compound is C9H12N4O, and it has a molecular weight of 192.22 g/mol . This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Properties

IUPAC Name

cyclopropyl-[3-(triazol-2-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c14-9(7-1-2-7)12-5-8(6-12)13-10-3-4-11-13/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPVGXFCYCZDLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CC(C2)N3N=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclopropyl)methanone typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Coupling with Cyclopropyl Group: The final step involves coupling the triazole-azetidine intermediate with a cyclopropyl ketone under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclopropyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the triazole moiety exhibit significant anticancer activities . For instance, derivatives similar to (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclopropyl)methanone have shown promising results against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cell division .

CompoundCell LineIC50 Value (μM)
Compound AMCF-71.06 ± 0.16
Compound BHeLa2.73 ± 0.33
Compound CA5491.23 ± 0.18

These findings suggest that the azetidine and triazole components may synergistically enhance anticancer efficacy.

Antimicrobial Activity

The presence of the triazole ring is associated with a broad spectrum of antimicrobial activities , including antibacterial and antifungal effects. Compounds with similar structures have been reported to interact with various biological targets through hydrogen bonding and π-stacking interactions, enhancing their bioactivity against pathogens .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxicity of various azetidinone derivatives against MCF-7 and HCT-116 cell lines. The results indicated that specific compounds demonstrated significant antiproliferative activity, with mechanisms involving tubulin inhibition being confirmed through molecular modeling studies .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazole-containing compounds similar to This compound . The study revealed effective inhibition against several bacterial strains, suggesting potential for development into new antibiotics .

Mechanism of Action

The mechanism of action of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, while the azetidine ring may interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Structural Advantages of Target Compound :

  • The azetidine ring may enhance metabolic stability compared to five-membered rings in 9b/12a.
  • The cyclopropane ketone could improve membrane permeability due to its lipophilic character.

Limitations :

  • Lack of direct antitumor data for the target compound limits functional comparison.

Beta3-Adrenergic Receptor Agonists

describes 1,2,3-triazole-substituted benzenesulfonamides as selective beta3-adrenergic receptor agonists. For instance:

  • Compound 12e : Demonstrates EC₅₀ = 3.1 nM for beta3 receptors with >1,500-fold selectivity over beta1/beta2 receptors. It also exhibits oral bioavailability (25% in dogs) .
Compound Core Structure Pharmacological Profile Selectivity Bioavailability
Target Compound Azetidine-triazole Unknown (theoretical beta3 affinity) Not tested Not reported
12e Benzenesulfonamide Beta3 EC₅₀ = 3.1 nM >1,500-fold 25% (dog)

Key Differences :

  • 12e ’s benzenesulfonamide group likely enhances receptor binding via sulfonamide-protein interactions, absent in the target compound.
  • The target compound’s cyclopropane ketone may offer unique stereoelectronic effects but lacks proven receptor engagement.

Biological Activity

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclopropyl)methanone is a synthetic organic molecule that integrates a triazole ring, an azetidine ring, and a cyclopropyl group. This unique structure positions it as a promising candidate for various biological applications, particularly in medicinal chemistry. Its molecular formula is C9H10N4OC_9H_{10}N_4O, with a molecular weight of approximately 194.20 g/mol.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : Achieved through a click chemistry reaction between an azide and an alkyne.
  • Azetidine Ring Formation : Synthesized via cyclization reactions involving appropriate precursors.
  • Coupling with Cyclopropyl Group : The final step involves coupling the triazole-azetidine intermediate with a cyclopropyl ketone under suitable conditions.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Anticancer Properties

Research on similar azetidinone derivatives indicates significant antiproliferative activity against human cancer cell lines. For example, certain 3-chloro-azetidin-2-one derivatives have demonstrated promising results against breast cancer cells (MCF-7) and other tumor types . These findings suggest that the triazole and azetidine components may contribute to anticancer efficacy.

Enzyme Inhibition

Compounds featuring the triazole ring are often investigated for their enzyme inhibitory properties. Triazoles are known to interact with various biological targets, potentially leading to therapeutic effects in conditions such as inflammation and cancer . The specific interactions of This compound with enzymes remain to be elucidated but warrant further exploration.

Case Studies

While direct case studies on this specific compound are scarce, analogous compounds provide valuable insights:

CompoundActivityStudy Reference
3-Chloro-Azetidin-2-one DerivativesAntiproliferative against MCF-7
Thiazolo[3,2-b][1,2,4]triazolesAnti-inflammatory and enzyme inhibitory effects

These studies emphasize the potential of triazole-containing compounds in drug development.

Pharmacokinetics and Drug-Likeness

The pharmacokinetic profile of This compound is yet to be fully characterized. However, similar compounds have shown favorable properties in terms of gastrointestinal absorption and bioavailability. Lipophilicity studies indicate that modifications to the molecular structure can significantly influence these parameters .

Q & A

Q. What are the key structural features of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclopropyl)methanone, and how do they influence its reactivity?

The compound contains three critical motifs: (1) an azetidine (4-membered nitrogen heterocycle) with a 1,2,3-triazol-2-yl substituent at the 3-position, (2) a cyclopropane ring attached via a methanone bridge, and (3) the triazole’s sp²-hybridized nitrogen atoms. The azetidine’s ring strain enhances reactivity in nucleophilic substitutions, while the triazole’s electron-deficient nature enables π-π stacking and hydrogen bonding with biological targets. The cyclopropane introduces steric constraints and metabolic stability .

Q. What synthetic methodologies are employed to prepare this compound?

Key steps include:

  • Triazole Formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to install the 1,2,3-triazole ring on azetidine precursors .
  • Azetidine Functionalization : Substitution reactions (e.g., SN2) to introduce the triazole moiety at the 3-position of azetidine.
  • Methanone Bridge Synthesis : Coupling cyclopropanecarbonyl chloride with the azetidine-triazole intermediate using HATU/DIPEA-mediated amide bond formation .
    Purification via preparative HPLC and characterization by NMR/LC-MS are critical for confirming purity and structure .

Q. How is the compound’s structure validated experimentally?

  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths/angles, particularly for the strained azetidine and cyclopropane moieties .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., cyclopropane CH₂ groups at δ ~0.8–1.2 ppm, triazole protons at δ ~7.5–8.0 ppm) .
  • Mass Spectrometry : High-resolution MS confirms the molecular formula (e.g., C₁₀H₁₂N₄O via [M+H]⁺ at m/z 205.1082) .

Advanced Research Questions

Q. How does conformational flexibility of the azetidine-triazole moiety impact binding to biological targets?

The azetidine’s restricted rotation (vs. pyrrolidine in analogs) imposes a rigid geometry, optimizing complementarity with target binding pockets. Dynamic NMR studies reveal hindered rotation around the azetidine N–C bond, stabilizing specific conformers that enhance affinity for enzymes like kinases or orexin receptors . Computational docking (e.g., AutoDock Vina) can model preferred conformations and predict binding modes .

Q. What strategies address contradictory bioactivity data in SAR studies of this compound?

  • Assay Optimization : Control variables like buffer pH (e.g., phosphate vs. HEPES) and co-solvents (DMSO concentration ≤0.1%) to minimize false positives .
  • Orthogonal Validation : Combine enzymatic assays (e.g., fluorescence polarization) with cellular models (e.g., HEK293 overexpression systems) to confirm target engagement .
  • Metabolite Screening : Use LC-HRMS to identify degradation products (e.g., cyclopropane ring opening) that may interfere with activity .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

  • DFT Calculations : Predict sites of oxidative metabolism (e.g., cyclopropane C–H bonds) using Fukui indices .
  • Deuterium Incorporation : Replace labile hydrogens (e.g., azetidine CH₂ groups) with deuterium to slow CYP450-mediated degradation, as demonstrated in deuterated analogs of related triazole compounds .

Q. What experimental approaches resolve discrepancies in crystallographic vs. solution-phase structural data?

  • Variable-Temperature NMR : Identify dynamic effects (e.g., triazole ring flipping) that differ from static X-ray structures .
  • Molecular Dynamics Simulations : Compare force field-predicted conformers with crystallographic data to assess flexibility .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
LogP1.8 (Predicted via ACD/Labs)
Aqueous Solubility0.12 mg/mL (pH 7.4, shake-flask)
pKa (Triazole N)4.2 ± 0.3 (Potentiometric titration)

Q. Table 2. Common Synthetic Impurities

ImpuritySourceMitigation Strategy
Des-cyclopropyl analogIncomplete coupling reactionOptimize HATU stoichiometry
Triazole regioisomerCuAAC side reactionUse 2:1 alkyne:azide ratio

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